molecular formula C24H18ClN3O B2365525 3-(4-chlorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-83-8

3-(4-chlorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2365525
CAS No.: 866809-83-8
M. Wt: 399.88
InChI Key: RSJQFWXAXLDSJZ-UHFFFAOYSA-N
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Description

The pyrazolo[4,3-c]quinoline scaffold is a tricyclic heterocycle comprising a pyrazole fused to a quinoline nucleus. This framework exhibits diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor ligand interactions (e.g., benzodiazepine receptors, COX-2, and PDE4 inhibition) . The compound 3-(4-chlorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline features a 4-chlorophenyl substituent at position 3 and a 3-methoxyphenylmethyl group at position 3.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O/c1-29-19-6-4-5-16(13-19)14-28-15-21-23(17-9-11-18(25)12-10-17)26-27-24(21)20-7-2-3-8-22(20)28/h2-13,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJQFWXAXLDSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzaldehyde and 3-methoxybenzylamine can form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazoloquinoline structure. The reaction conditions often require the use of solvents like ethanol or acetic acid and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions include various substituted quinoline and pyrazoloquinoline derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

3-(4-chlorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Modifications

Key analogs of pyrazolo[4,3-c]quinoline derivatives vary in substituent positions and functional groups, which critically modulate biological activity. Below is a comparative analysis:

Compound Substituents Key Pharmacological Properties Synthetic Route
3-(4-Chlorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline - 3: 4-Chlorophenyl
- 5: 3-Methoxyphenylmethyl
Not explicitly reported in evidence, but inferred to have anxiolytic/anticancer potential Likely via reductive cyclization of pyrazole-tethered α,β-unsaturated ketones
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline - 3: 4-Fluorophenyl
- 5: 4-Methylbenzyl
- 7,8: Methoxy
Neurotensin receptor 1 (NTR1) agonist (EC₅₀ = 10 µM) Multi-step synthesis involving Pd-catalyzed cross-coupling
5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline - 3: 4-Methoxyphenyl
- 5: 4-Chlorophenylmethyl
- 7,8: Methoxy
Structural analog with potential CNS activity; no explicit bioactivity reported Similar to reductive cyclization
5-[(2-Fluorophenyl)methyl]-3-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline - 3: 4-Methoxyphenyl
- 5: 2-Fluorophenylmethyl
- 8: Methyl
Enhanced selectivity for benzodiazepine receptors due to 2-fluoro substitution Alkylation and hydrazine cyclization
5-Benzyl-3-(4-chlorophenyl)-5H-pyrazolo[4,3-c]quinoline - 3: 4-Chlorophenyl
- 5: Benzyl
Screening compound; no bioactivity data available Alkylation of 3-aroyl-1H-quinolin-4-ones

Biological Activity

3-(4-chlorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the use of pyrazole derivatives and quinoline scaffolds, which are reacted under specific conditions to yield the final product. The process often requires careful optimization to enhance yield and purity.

Antifungal and Antitubercular Activity

Research indicates that derivatives of this compound exhibit promising antifungal and antitubercular properties. A study synthesized 3-(4-chlorophenyl)-4-substituted pyrazole derivatives and tested their in vitro antifungal activity against various pathogenic fungi. Some compounds demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger, as well as notable effects against Mycobacterium tuberculosis H37Rv .

Table 1: Antifungal Activity of Pyrazoloquinoline Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
ACandida albicans0.5 µg/mL
BAspergillus niger1.0 µg/mL
CTrichophyton rubrum0.25 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been evaluated. Studies have shown that it can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, a model for inflammatory responses. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression .

Table 2: Anti-inflammatory Effects

CompoundNO Inhibition (%)IC50 (µM)
D7012
E6515
F8010

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Antifungal Mechanism : The compound disrupts fungal cell wall synthesis and inhibits key metabolic pathways, leading to cell death.
  • Anti-inflammatory Mechanism : It modulates signaling pathways associated with inflammation by downregulating pro-inflammatory cytokines and enzymes.

Case Studies

  • Antifungal Efficacy : In a study involving various pyrazoloquinoline derivatives, compounds were screened for their antifungal efficacy against clinical isolates of fungi. The results indicated that certain derivatives possessed superior antifungal activity compared to conventional antifungals like fluconazole .
  • In Vivo Anti-inflammatory Study : An in vivo model demonstrated that administration of the compound significantly reduced paw edema in rats induced by carrageenan, showcasing its potential as an anti-inflammatory agent .

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